Calealactone A

Description

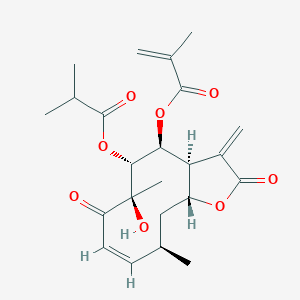

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H30O8 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[(3aS,4S,5R,6R,8Z,10R,11aR)-6-hydroxy-6,10-dimethyl-3-methylidene-4-(2-methylprop-2-enoyloxy)-2,7-dioxo-3a,4,5,10,11,11a-hexahydrocyclodeca[b]furan-5-yl] 2-methylpropanoate |

InChI |

InChI=1S/C23H30O8/c1-11(2)20(25)30-18-17-14(6)22(27)29-15(17)10-13(5)8-9-16(24)23(7,28)19(18)31-21(26)12(3)4/h8-9,12-13,15,17-19,28H,1,6,10H2,2-5,7H3/b9-8-/t13-,15+,17-,18-,19+,23-/m0/s1 |

InChI Key |

WNDICIQYTOGEOM-SNUAIDGUSA-N |

Isomeric SMILES |

C[C@@H]/1C[C@@H]2[C@@H]([C@@H]([C@H]([C@@](C(=O)/C=C1)(C)O)OC(=O)C(C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(C(C(C(C(=O)C=C1)(C)O)OC(=O)C(C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Synonyms |

calealactone A |

Origin of Product |

United States |

Biosynthesis of Calealactone a

Precursor Identification and Proposed Metabolic Pathways

The biosynthesis of Calealactone A, like all terpenoids, begins with the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.net These precursors are synthesized in plants through two independent metabolic routes: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. researchgate.netscielo.br

Two molecules of IPP and one molecule of DMAPP are then condensed by farnesyl diphosphate synthase (FPPS) to form the 15-carbon intermediate, farnesyl diphosphate (FPP). researchgate.net FPP is the direct precursor to the vast array of sesquiterpenoids.

Enzymology of Key Biosynthetic Steps

The conversion of the linear FPP molecule into the characteristic cyclic structure of this compound involves a series of enzymatic reactions, primarily catalyzed by terpene synthases and cytochrome P450 monooxygenases (CYP450s).

Characterization of Biosynthetic Enzymes and Gene Clusters

While the specific biosynthetic gene cluster (BGC) for this compound in Calea species has not yet been fully elucidated, extensive research on other members of the Asteraceae family provides a robust model for its formation. icm.edu.plnih.gov BGCs are genomic regions that harbor the genes encoding the enzymes for a complete metabolic pathway. nih.gov In the case of sesquiterpene lactones, these clusters typically contain genes for a sesquiterpene synthase and several CYP450s. icm.edu.pl

The first committed step in germacranolide biosynthesis is the cyclization of FPP to form (+)-germacrene A, a reaction catalyzed by germacrene A synthase (GAS). nih.gov Subsequently, a series of oxidative modifications are carried out by CYP450 enzymes. Germacrene A oxidase (GAO), a highly conserved enzyme in the Asteraceae, catalyzes the three-step oxidation of germacrene A to germacrene A acid. nih.govnih.gov Another crucial CYP450, costunolide (B1669451) synthase (COS), then hydroxylates germacrene A acid at the C6α position, which is followed by a spontaneous dehydration to form the lactone ring of costunolide, a key intermediate in the biosynthesis of many germacranolides. nih.gov It is hypothesized that further tailoring enzymes, likely also CYP450s, are responsible for the subsequent oxidations and modifications that lead to the final structure of this compound. Transcriptome analysis of plant tissues rich in secondary metabolites, such as glandular trichomes, is a powerful tool for identifying candidate genes involved in these biosynthetic pathways. usamvcluj.ronih.govplos.org

Table 1: Key Enzymes in the Proposed

| Enzyme Class | Specific Enzyme (Homologs from other Asteraceae) | Substrate | Product |

|---|---|---|---|

| Terpene Synthase | Germacrene A Synthase (GAS) | Farnesyl Pyrophosphate (FPP) | (+)-Germacrene A |

| Cytochrome P450 | Germacrene A Oxidase (GAO) | (+)-Germacrene A | Germacrene A Acid |

| Cytochrome P450 | Costunolide Synthase (COS) | Germacrene A Acid | Costunolide |

| Cytochrome P450 | Tailoring Enzymes (Hypothetical) | Costunolide/Intermediates | This compound |

Mechanistic Studies of Enzymatic Transformations in this compound Synthesis

The enzymatic transformations in the biosynthesis of this compound are mechanistically complex. The formation of the germacrene A scaffold from FPP by GAS involves a series of carbocation rearrangements. acs.org The subsequent oxidations catalyzed by GAO are regio- and stereospecific. nih.govnih.gov The formation of the characteristic γ-lactone ring is a critical step. Studies on costunolide synthase have shown that it catalyzes the 6α-hydroxylation of germacrene A acid. nih.gov This hydroxylated intermediate then undergoes a spontaneous intramolecular cyclization (lactonization) to form the stable five-membered lactone ring of costunolide. nih.govnih.gov Theoretical studies have also been employed to understand the reaction mechanisms of the rearrangements of germacranolides into other sesquiterpene lactone skeletons. researchgate.netacs.org

Genetic Determinants and Regulation of this compound Biosynthesis

The biosynthesis of sesquiterpene lactones is tightly regulated at the genetic level. icm.edu.pl The expression of the biosynthetic genes is often tissue-specific, with high levels of transcripts found in glandular trichomes, which are specialized structures on the plant surface that synthesize and store these compounds. tandfonline.com The regulation of these genes is controlled by various transcription factors (TFs), which can act as activators or repressors of gene expression in response to developmental cues and environmental stimuli. icm.edu.pl While specific regulatory elements for the this compound pathway are unknown, studies on other Asteraceae have identified TFs from families such as AP2/ERF and MYC that play a role in regulating sesquiterpene lactone biosynthesis. scielo.br

Chemoenzymatic Approaches to this compound Analogs

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful strategy for generating novel analogs of natural products. nih.govmdpi.com While specific chemoenzymatic synthesis of this compound analogs has not been reported, studies on the related sesquiterpene lactone parthenolide (B1678480) demonstrate the potential of this approach. For instance, cytochrome P450 enzymes have been used to introduce hydroxyl groups at specific positions on the parthenolide scaffold, creating "handles" for subsequent chemical modifications. academicjournals.org This strategy allows for the creation of a diverse range of analogs with potentially improved biological activities. academicjournals.org Such approaches could theoretically be applied to this compound to explore its structure-activity relationships.

Biosynthetic Engineering Strategies for Enhanced Production or Diversification of this compound

Metabolic engineering offers promising avenues for increasing the production of valuable plant secondary metabolites like this compound or for creating novel derivatives. fao.orgresearchgate.net One common strategy is the heterologous expression of the biosynthetic pathway in a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. This approach has been successfully used to produce precursors of sesquiterpene lactones, like germacrene A. researchgate.net Overexpression of key enzymes in the pathway, such as farnesyl pyrophosphate synthase or specific cytochrome P450s, in the native plant or a heterologous system can also lead to enhanced yields. researchgate.netnih.gov Furthermore, the "catalytic plasticity" of enzymes like germacrene A oxidase, which can accept non-native substrates, opens up possibilities for combinatorial biosynthesis, where genes from different pathways are combined to produce novel compounds. nih.govnih.govfao.org These strategies hold significant potential for the future production and diversification of this compound and other valuable sesquiterpene lactones.

Total Synthesis and Chemical Derivatization of Calealactone a

Retrosynthetic Analysis and Strategic Disconnections for Calealactone A Construction

A retrosynthetic analysis of this compound would be the initial step in designing its synthesis. This process involves mentally deconstructing the target molecule into simpler, commercially available, or easily accessible precursors. Strategic disconnections would be made at key bonds, guided by the principles of reliability and efficiency of the corresponding forward reactions. For a molecule with the complexity of this compound, which features a fused lactone ring system, multiple stereocenters, and various functional groups, several retrosynthetic strategies could be envisioned. Key disconnections might focus on the formation of the lactone ring, the installation of stereocenters, and the construction of the carbon skeleton.

Pioneering Total Synthesis Routes

Once a viable retrosynthetic analysis is established, the forward synthesis can be planned. A pioneering total synthesis of this compound would likely involve a sequence of carefully orchestrated chemical reactions.

Key Methodologies and Reaction Sequences (e.g., cascade reactions, stereoselective transformations)

The construction of this compound's intricate structure would necessitate the use of powerful and selective chemical reactions. Methodologies such as cascade reactions, where multiple bond-forming events occur in a single operation, could be employed to rapidly build molecular complexity. Furthermore, stereoselective transformations would be crucial for establishing the correct relative and absolute stereochemistry of the numerous chiral centers within the molecule.

Stereochemical Control and Asymmetric Synthesis Strategies

Controlling the stereochemistry at each of the chiral centers in this compound would be a paramount challenge. Asymmetric synthesis strategies would need to be implemented to ensure the formation of the desired enantiomer. This could involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions. The development of a successful stereochemical control strategy would be a hallmark of an elegant total synthesis.

Alternative and Convergent Synthetic Approaches to this compound Core Structure

In addition to a linear synthesis, where the molecule is built step-by-step from a single starting material, alternative and more efficient convergent synthetic approaches could be designed. A convergent synthesis involves the independent synthesis of several key fragments of the target molecule, which are then coupled together in the later stages. This approach is often more efficient and allows for greater flexibility in the synthesis.

Development of this compound Analogs and Derivatives

The ability to synthesize this compound would open the door to the creation of analogs and derivatives.

Semisynthetic Modifications of Natural this compound

While no semisynthetic modifications of this compound have been reported, this approach would involve chemically modifying the natural product isolated from its biological source. Such modifications could be used to probe structure-activity relationships and to develop new compounds with improved biological properties. The lack of a reported total synthesis makes access to the natural product itself the only current avenue for such studies, though no such work appears to have been published.

De Novo Synthesis of Structurally Related this compound Compounds

The de novo synthesis of structurally related this compound compounds would represent a significant undertaking in synthetic organic chemistry. This approach, meaning "from the beginning," involves constructing complex molecules from simple, commercially available starting materials. Such a strategy is invaluable not only for confirming the structure of the natural product but also for creating a platform to generate analogs with modified biological activities.

A hypothetical synthetic strategy for this compound analogs would likely involve a convergent approach, where key fragments of the molecule are synthesized independently before being coupled together. For a germacranolide lactone like this compound, this could involve the synthesis of a functionalized ten-membered ring precursor and a separate fragment containing the butenolide moiety.

Key synthetic challenges and potential strategies might include:

Construction of the Germacrane (B1241064) Skeleton: The ten-membered ring of the germacranolide core presents a significant conformational challenge. Macrocyclization reactions, such as ring-closing metathesis (RCM) or intramolecular Nozaki-Hiyama-Kishi (NHK) reactions, are powerful tools for forming such large rings.

Stereochemical Control: this compound possesses multiple stereocenters. Asymmetric synthesis techniques, including chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions, would be crucial to establish the correct relative and absolute stereochemistry of the analogs.

Introduction of the α-methylene-γ-lactone Moiety: This Michael acceptor is a common feature in sesquiterpene lactones and is often crucial for their biological activity. Its synthesis could be achieved through various methods, including α-methylenation of a pre-existing lactone using reagents like Eschenmoser's salt.

The power of a de novo synthesis lies in its flexibility. By modifying the building blocks used in the early stages, a variety of analogs can be produced. For instance, different alkyl or aryl groups could be introduced at various positions on the germacrane ring to probe their effect on biological activity.

A representative, though hypothetical, reaction scheme for the late-stage diversification of a this compound precursor is presented below.

Table 1: Hypothetical Late-Stage Diversification of a this compound Precursor

| Precursor | Reagent/Condition | Product |

|---|---|---|

| Advanced Intermediate 1 | 1. Dess-Martin periodinane2. Horner-Wadsworth-Emmons reagent | α,β-unsaturated ester analog |

| Advanced Intermediate 1 | 1. Epoxidation (e.g., m-CPBA)2. Ring-opening with nucleophile (e.g., NaN3) | Azido-alcohol analog |

This table is for illustrative purposes to demonstrate potential synthetic modifications and does not represent actual experimental data for this compound.

Structure-Activity Relationship (SAR) Studies through Systematic Synthetic Modifications of this compound

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For a natural product like this compound, SAR studies would involve the synthesis of a library of analogs with systematic modifications to different parts of the molecule. These analogs would then be evaluated in biological assays to determine how each modification affects potency, selectivity, and other pharmacological parameters.

Key regions of this compound that would be of interest for systematic modification in SAR studies include:

The α-methylene-γ-lactone: This electrophilic center is a known reactive moiety in many biologically active sesquiterpene lactones, often acting as a Michael acceptor for biological nucleophiles like cysteine residues in proteins. Modification of this group, for example, by reduction of the exocyclic double bond or its replacement with other functional groups, would be a primary focus to assess its role in the activity of this compound.

The Ester Side Chains: this compound possesses ester functionalities. The nature of these acyl groups can significantly impact properties such as lipophilicity and steric bulk, which in turn can influence cell permeability and target binding. A systematic variation of these ester groups (e.g., changing chain length, introducing aromatic rings, or adding polar functional groups) would provide valuable SAR data.

The Germacrane Ring: Modifications to the ten-membered ring, such as epoxidation of the double bonds, introduction of hydroxyl groups, or altering the stereochemistry at specific centers, could provide insights into the conformational requirements for biological activity.

The findings from such studies are typically compiled into tables to visualize the relationship between structural changes and biological activity.

Table 2: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound | R1 Group (Modification at C8) | R2 Group (Modification at C6) | α-methylene-γ-lactone | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| This compound | Angeloyl | Acetyl | Present | 1.5 |

| Analog 1 | Isovaleroyl | Acetyl | Present | 2.3 |

| Analog 2 | Benzoyl | Acetyl | Present | 0.8 |

| Analog 3 | Angeloyl | H | Present | 5.1 |

This table presents hypothetical data to illustrate the principles of an SAR study and does not reflect actual experimental results for this compound.

An aromatic group at R1 (Analog 2) enhances activity.

The acetyl group at R2 is important for potency (compare this compound to Analog 3).

The α-methylene-γ-lactone is essential for activity (compare this compound to Analog 4).

Molecular and Cellular Mechanisms of Calealactone a Activity Pre Clinical Focus

Identification and Validation of Molecular Targets

The reactivity of Calealactone A enables it to form covalent bonds with specific biological macromolecules, leading to the modulation of their functions.

The primary mechanism for the interaction of this compound with protein targets is believed to be through a chemical reaction known as Michael addition. researchgate.net As a compound possessing an α,β-unsaturated carbonyl group, this compound is an electrophile that can react with nucleophilic residues on proteins. escholarship.org The most prominent nucleophiles for this reaction under physiological conditions are the thiol groups of cysteine residues. nih.govnih.gov

The process, known as thia-Michael addition, involves the nucleophilic cysteine thiolate anion attacking the β-carbon of the α,β-unsaturated system in this compound, resulting in the formation of a stable, covalent protein-Calealactone A adduct. nih.govmdpi.com This covalent modification can alter the protein's three-dimensional structure, leading to either activation or inhibition of its biological function. nih.gov This type of covalent binding is a well-established mechanism for many biologically active natural products and is crucial for their therapeutic effects. dntb.gov.uatmc.edu

Table 1: Proposed Protein Interaction Profile for this compound

| Interaction Type | Molecular Moiety on this compound | Target Residue on Protein | Bond Type | Consequence |

|---|

This table is based on the predicted reactivity of this compound as a Michael acceptor.

Based on available pre-clinical research, there is currently no direct evidence to suggest that this compound interacts with nucleic acids (DNA or RNA). The primary molecular mechanism of action for compounds of this class is covalent protein modification rather than direct engagement with genetic material. nih.gov

Perturbation of Cellular Signaling Pathways

By covalently modifying key regulatory proteins, this compound can profoundly influence cellular signaling networks, particularly those central to inflammation and oxidative stress responses.

Direct modulation of cell surface receptors, such as muscarinic or opioid receptors, by this compound has not been documented in the scientific literature. nih.govwikipedia.orgdrugbank.com The activity of this compound appears to be mediated primarily through intracellular targets rather than direct binding to the orthosteric or allosteric sites of these G protein-coupled receptors. nih.govnih.govpainphysicianjournal.com

The most significant effects of this compound on cellular signaling are its proposed activation of the Nrf2 antioxidant pathway and inhibition of the pro-inflammatory NF-κB pathway.

Nrf2 System Activation: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant genes. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with the repressor protein Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. nih.gov

This compound, as a Michael acceptor, is hypothesized to activate the Nrf2 pathway by reacting directly with highly reactive cysteine sensors on Keap1. researchgate.netresearchgate.net This covalent modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. nih.gov Consequently, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and initiate the transcription of its target genes. nih.govyoutube.com

NF-κB Inhibition: The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govnih.gov In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and activate gene expression. selleckchem.comresearchgate.net

The inhibitory action of this compound on this pathway is likely mediated by targeting components of the upstream signaling cascade. One established mechanism for similar Michael acceptors is the inhibition of the IκB kinase (IKK) complex. By covalently modifying critical cysteine residues on IKKβ, this compound could prevent the phosphorylation of IκBα, thereby blocking its degradation and keeping NF-κB locked in its inactive cytoplasmic state. selleckchem.comscbt.com

The modulation of the Nrf2 and NF-κB pathways by this compound leads to significant changes in downstream gene expression and cellular function. nih.govresearchgate.net

Consequences of Nrf2 Activation: The translocation of Nrf2 to the nucleus leads to the binding to Antioxidant Response Elements (AREs) in the promoter regions of numerous protective genes. This results in the increased expression of:

Phase II Detoxification Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione (B108866) S-transferases (GSTs), which help neutralize electrophilic toxins.

Antioxidant Proteins: Including Heme oxygenase-1 (HO-1) and subunits of glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis. This cascade enhances the cell's capacity to counteract oxidative stress. youtube.com

Consequences of NF-κB Inhibition: By preventing the nuclear translocation of NF-κB, this compound effectively suppresses the transcription of a host of pro-inflammatory genes, leading to a reduction in the production of:

Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

Inflammatory Enzymes: Including Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2). This downstream effect underlies the potent anti-inflammatory properties attributed to this class of compounds. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Glutathione |

| NAD(P)H:quinone oxidoreductase 1 (NQO1) |

| Glutathione S-transferases (GSTs) |

| Heme oxygenase-1 (HO-1) |

| Glutamate-cysteine ligase (GCL) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-6 (IL-6) |

| Interleukin-1β (IL-1β) |

| Inducible Nitric Oxide Synthase (iNOS) |

Modulation of Cell Cycle Progression

The regulation of the cell cycle is a critical process for normal cell growth, and its disruption is a hallmark of cancer. Certain sesquiterpene lactones have demonstrated the ability to interfere with this process, leading to a halt in cell proliferation.

Direct studies detailing the specific mechanisms of cell cycle arrest induced by this compound are not extensively documented. However, research on the structurally similar fungal metabolite, Galiellalactone, provides a robust model for a potential mechanism. Galiellalactone has been shown to induce a potent cell cycle arrest in the G2/M phase in prostate cancer cells. nih.gov This arrest prevents the cells from entering mitosis, thereby halting cell division. nih.gov The mechanism is independent of p53 status, a common tumor suppressor protein. nih.gov

This G2/M arrest is linked to the destabilization of microtubules, which are essential components for forming the mitotic spindle during cell division. nih.gov This effect is a common mechanism for various anti-cancer agents that target the M-phase of the cell cycle. nih.gov

Table 1: Effect of Galiellalactone on Cell Cycle Progression in DU145 Prostate Cancer Cells

| Treatment | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|

| Control | 60% | 25% | 15% |

| Galiellalactone (10 µM, 24h) | 15% | 10% | 75% |

| Galiellalactone (20 µM, 24h) | 10% | 5% | 85% |

Data derived from studies on Galiellalactone as a proxy for potential this compound activity. nih.gov

The progression through the cell cycle is tightly controlled by a family of enzymes known as cyclin-dependent kinases (CDKs). plantae.org The activity of these kinases is a focal point for therapeutic intervention. While the direct targets of this compound are unknown, studies with Galiellalactone reveal a sophisticated modulation of kinase signaling pathways.

Galiellalactone activates the Ataxia-Telangiectasia Mutated (ATM) and Rad3-related (ATR) kinase-mediated DNA damage response (DDR) pathway. nih.gov This activation leads to the phosphorylation of downstream checkpoint kinase 1 (CHK1). nih.gov Activated CHK1, in turn, mediates the inhibition and degradation of the phosphatase CDC25C. nih.gov CDC25C is essential for activating the CDK1/Cyclin B complex, which is the master regulator that pushes cells from the G2 phase into mitosis. By promoting the degradation of CDC25C, Galiellalactone effectively blocks this transition, leading to the observed G2/M arrest. nih.gov

Furthermore, Galiellalactone has been identified as a selective, direct inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor often constitutively active in cancer. nih.govnih.gov By binding covalently to cysteine residues on STAT3, it prevents its binding to DNA, thereby inhibiting the transcription of STAT3 target genes like Cyclin D1, which is crucial for G1/S phase transition. nih.govnih.govresearchgate.net

Induction of Programmed Cell Death

Programmed cell death is a crucial mechanism for eliminating damaged or cancerous cells. Sesquiterpene lactones are well-documented inducers of this process through various pathways.

There is a lack of specific research on the apoptotic pathways initiated by this compound. However, the general mechanism for many sesquiterpene lactones involves their α,β-unsaturated lactone ring, which can react with nucleophilic groups in proteins, such as the thiol group of cysteine residues, via a Michael-type addition. mdpi.com This interaction can disrupt the function of numerous cellular proteins and trigger cellular stress responses leading to apoptosis.

Again, Galiellalactone serves as an important parallel. It induces caspase-dependent apoptosis in prostate cancer cells. nih.gov The activation of the ATM/ATR pathway by Galiellalactone not only leads to cell cycle arrest but also initiates apoptosis through a CHK1-independent mechanism. nih.gov This suggests that the DNA damage signal can bifurcate to control two distinct cell fates. The apoptotic response is characterized by the activation of executioner caspases like caspase-3 and the cleavage of substrates such as poly (ADP-ribose) polymerase (PARP). nih.gov

The specific effects of this compound on autophagy have not been reported. Autophagy is a cellular recycling process that can either promote cell survival under stress or contribute to cell death. aspic.pt Its role in cancer is complex and context-dependent. nih.gov Studies on other sesquiterpene lactones show they can be potent modulators of this pathway.

For instance, certain lactones isolated from Carpesium abrotanoides have been shown to activate protective autophagy in cancer cells alongside inducing apoptosis. nih.govtandfonline.com This suggests that in some contexts, inhibiting autophagy could enhance the therapeutic effect of the sesquiterpene lactone. tandfonline.com Another sesquiterpene lactone, Helenalin, has been found to induce autophagy-mediated cell death, partly through its repression of the transcription factor NF-κB. nih.gov The ability of sesquiterpene lactones to modulate autophagy appears to be a common feature, but the specific outcome—survival or death—likely depends on the compound, cell type, and conditions.

Currently, there is no available scientific literature linking this compound to the regulated necrosis pathways of necroptosis or ferroptosis.

Necroptosis is a form of programmed necrosis that is dependent on receptor-interacting protein kinases (RIPKs). nih.gov While direct evidence is lacking for this compound, research into other sesquiterpene lactones has begun to explore this area. For example, Scabertopin, isolated from Elephantopus scaber L., was found to induce necroptosis in bladder cancer cells by promoting the production of mitochondrial reactive oxygen species. nih.gov

Ferroptosis is an iron-dependent form of cell death characterized by the accumulation of lipid peroxides. youtube.com This pathway has emerged as a target for cancer therapy. nih.gov Recent studies have identified some sesquiterpene lactones as potential ferroptosis inducers. nih.gov Compounds from Tithonia diversifolia and the derivative Deoxyelephantopin (DETD-35) have been shown to trigger ferroptotic cell death by promoting lipid ROS and inhibiting glutathione peroxidase 4 (GPX4), a key enzyme that protects cells from ferroptosis. nih.govnih.gov

These findings suggest that the broader class of sesquiterpene lactones has the chemical potential to engage with these cell death pathways, marking a potential avenue for future research into this compound.

Table 2: Summary of Programmed Cell Death Mechanisms for Sesquiterpene Lactones

| Cell Death Pathway | Compound Example | Observed Mechanism |

|---|---|---|

| Apoptosis | Galiellalactone | ATM/ATR pathway activation, Caspase-dependent. nih.govnih.gov |

| Autophagy | Helenalin | NF-κB repression, induction of autophagic cell death. nih.gov |

| Necroptosis | Scabertopin | Promotes mitochondrial ROS production. nih.gov |

| Ferroptosis | Deoxyelephantopin | Inhibits GPX4, induces lipid ROS accumulation. nih.gov |

This table summarizes findings from various sesquiterpene lactones to illustrate potential mechanisms relevant to this compound.

Gene Expression Regulation

The influence of this compound and its related compounds on gene expression is primarily understood through their modulation of key transcription factors that control cellular responses to stress, inflammation, and proliferation.

Transcriptional and Translational Control by this compound

Direct research on the transcriptional and translational control mechanisms of this compound is limited; however, studies on closely related sesquiterpene lactones and other natural compounds provide significant insights into its potential activities. The primary mechanism appears to be the regulation of pivotal transcription factors such as Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear factor erythroid 2-related factor 2 (Nrf2).

Inhibition of NF-κB and STAT3 Pathways : Galiellalactone, a structurally related fungal metabolite, has been shown to be a direct inhibitor of STAT3, preventing the binding of activated STAT3 dimers to their DNA target sites. researchgate.net This inhibition suppresses the transcription of downstream genes involved in cell survival and proliferation. nih.gov Similarly, other natural compounds have been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκB, thereby blocking the translocation of NF-κB to the nucleus and subsequent transcriptional activity. nih.gov Given that the NF-κB and STAT3 pathways often collaborate in cancer, their simultaneous inhibition is a key mechanism for the antiproliferative and anti-inflammatory effects of these compounds. nih.govnih.gov One study on linderachalcone A (LCA) demonstrated suppression of both NF-κB and STAT3, leading to the downregulation of their target genes like cyclin D1, VEGF, and Bcl-xL. researchgate.net

Activation of the Nrf2 Pathway : The Nrf2 transcription factor is a master regulator of the cellular antioxidant response. pbbmi.org Under conditions of stress, Nrf2 translocates to the nucleus and binds to antioxidant response elements (AREs), initiating the transcription of a wide array of cytoprotective genes and antioxidant enzymes. pbbmi.orgsemanticscholar.org Some sesquiterpene lactones isolated from the Calea genus have been noted for their ability to activate the Nrf2 system, suggesting a mechanism for cellular protection against oxidative damage. semanticscholar.org

Currently, there is no specific literature detailing the direct effects of this compound on the machinery of translational control.

Epigenetic Modifications Induced by this compound

As of the current body of scientific literature, there is no specific research available detailing epigenetic modifications, such as DNA methylation or histone modifications (e.g., acetylation, methylation), induced by this compound. unc.edunih.govnih.govscispace.com

Pre-clinical Pharmacological Activity in Model Systems (In Vitro and Mechanistic In Vivo)

Cellular Antiproliferative Mechanisms in Cancer Models

While direct mechanistic studies on this compound are sparse, extensive research on the closely related compound Galiellalactone (GL) provides a robust model for its potential antiproliferative mechanisms. The primary effects observed are the induction of cell cycle arrest and apoptosis in cancer cells. researchgate.netnih.govnih.gov

The core mechanism involves the activation of the DNA Damage Response (DDR) pathway. Galiellalactone activates the ATR (Ataxia telangiectasia and Rad3-related) and ATM (Ataxia-telangiectasia mutated) kinases. nih.govnih.gov This activation leads to the phosphorylation of downstream targets like CHK1 and the histone variant H2AX (forming γH2AX), which is a hallmark of DNA damage. researchgate.netnih.govnih.gov

This cascade ultimately leads to two distinct cellular outcomes:

Cell Cycle Arrest : The activation of the ATM/ATR/CHK1 axis results in the downregulation of the CDC25C phosphatase. nih.govnih.gov CDC25C is essential for activating the CDK1/Cyclin B complex that drives entry into mitosis. Its inhibition leads to a robust cell cycle arrest in the G2/M phase, preventing cancer cells from dividing. nih.govnih.govmdpi.com This effect has been observed to be independent of the p53 tumor suppressor status of the cancer cells. nih.gov

Apoptosis : Galiellalactone induces caspase-dependent apoptosis. researchgate.netnih.gov While the cell cycle arrest is dependent on CHK1, the induction of apoptosis appears to occur through a separate, CHK1-independent pathway that is also downstream of ATM/ATR activation. nih.gov

These antiproliferative effects have been demonstrated in various cancer cell lines, particularly in androgen-insensitive prostate cancer models. researchgate.netnih.gov

| Compound | Cancer Model (Cell Line) | Observed Mechanism | Key Molecular Events |

|---|---|---|---|

| Galiellalactone (GL) | Prostate Cancer (DU145, PC3) | G2/M Cell Cycle Arrest | Activation of ATM/ATR → Phosphorylation of CHK1, H2AX → Downregulation of CDC25C |

| Galiellalactone (GL) | Prostate Cancer (DU145) | Caspase-Dependent Apoptosis | Activation of ATM/ATR pathway (CHK1-independent) |

| Galiellalactone (GL) | T-cell leukemia (Jurkat), Neuroblastoma (SK-N-SH) | G2/M Cell Cycle Arrest | Data not shown in primary reference, but effect noted. nih.gov |

Immunomodulatory Effects and Their Underlying Mechanisms

The immunomodulatory properties of this compound and related compounds are intrinsically linked to their ability to inhibit key pro-inflammatory signaling pathways. Macrophages are central players in the immune response, and their activation state can be modulated by these compounds. nih.govrug.nl

The primary underlying mechanism is the suppression of the NF-κB and STAT3 transcription factors. nih.gov These pathways are central to the inflammatory response, driving the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. researchgate.net By inhibiting the nuclear translocation and DNA binding of NF-κB and STAT3, compounds like Galiellalactone can effectively dampen the inflammatory cascade initiated by various stimuli. researchgate.netnih.gov This leads to a reduction in the production of inflammatory mediators, thereby exerting an immunomodulatory and anti-inflammatory effect.

Antimicrobial Mechanisms against Pathogens (e.g., anti-leishmanial, trypanocidal, anti-fungal, anti-bacterial)

While various compounds from the Calea genus have demonstrated antimicrobial activity, the specific molecular mechanisms of action for this compound against different pathogens have not been extensively elucidated in the available literature. However, the general mechanisms employed by established antimicrobial agents against these classes of pathogens can provide a framework for future investigation.

Anti-leishmanial Mechanisms : The precise target of this compound in Leishmania parasites is not known. Common mechanisms for other antileishmanial drugs include the disruption of calcium homeostasis, induction of oxidative stress, collapse of the mitochondrial membrane potential, and cell cycle arrest at the S-phase. nih.gov Other agents interfere with the parasite's lipid metabolism or induce apoptosis-like cell death. nih.gov

Trypanocidal Mechanisms : The mechanism of this compound against Trypanosoma cruzi remains to be determined. Many effective trypanocidal drugs, such as nifurtimox (B1683997) and benznidazole, function by generating free radicals and inducing significant oxidative stress within the parasite, which has a limited capacity to scavenge these reactive oxygen species. nih.govmdpi.com Other potential targets in the parasite include the inhibition of sterol metabolism or unique biochemical pathways like trypanothione (B104310) synthesis. nih.gov

Anti-fungal Mechanisms : The specific anti-fungal mechanism of this compound is not well-documented. Common antifungal agents target the fungal cell membrane, often by inhibiting the synthesis of ergosterol, a crucial component of the membrane. plos.org Other mechanisms include the disruption of the cell wall by inhibiting glucan synthesis, interference with DNA and protein synthesis, or the generation of reactive oxygen species that damage cellular components. plos.orgnih.govfrontiersin.org

Anti-bacterial Mechanisms : The mode of action for this compound against bacteria like Staphylococcus aureus is currently unknown. Antibacterial agents employ a wide variety of mechanisms, including the inhibition of cell wall synthesis (e.g., beta-lactams), disruption of cell membrane integrity, inhibition of protein synthesis by targeting ribosomes, or interference with nucleic acid replication and repair. fip.orgnih.govnih.govfrontiersin.org

Anti-inflammatory Pathways and Targets

Currently, there is no specific preclinical research available that elucidates the distinct anti-inflammatory pathways and molecular targets of isolated this compound. While the broader class of sesquiterpene lactones has been noted for anti-inflammatory properties, often through mechanisms like the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway or modulation of cyclooxygenase (COX) enzymes, such activities have not been specifically demonstrated for this compound in published studies. Consequently, its precise impact on pro-inflammatory cytokines, enzymes, and transcription factors remains uncharacterized.

Neurobiological Mechanisms in Disease Models

Detailed preclinical studies focusing on the neurobiological mechanisms of this compound are not present in the available scientific literature. There is no specific research investigating its potential antinociceptive (pain-relieving) activity in established disease models. Furthermore, its capacity to act as an enzyme inhibitor within the central nervous system, such as inhibiting monoamine oxidase (MAO-A or MAO-B), has not been explored. Research on related compounds, such as Calein D, has shown antinociceptive effects, but these findings cannot be directly attributed to this compound.

Hypoglycemic Mechanisms in Glucose Metabolism Models

The direct effects of isolated this compound on glucose metabolism have not been reported in preclinical models. One study investigated the hypoglycemic effects of a whole-plant extract from Calea urticifolia, a plant known to contain this compound, B, and C. nih.govijpras.comnih.gov The research indicated that the extract exerted a hypoglycemic effect primarily by inhibiting hepatic glucose output, demonstrating a significant reduction in the activity of the glucose-6-phosphatase complex. nih.govijpras.comnih.gov However, the study attributed this effect to the combined action of all constituents within the extract. The authors also identified other compounds in the extract, such as chlorogenic acid and rutin, which are known to possess hypoglycemic properties. nih.gov Therefore, the specific contribution of this compound to these observed effects could not be determined.

The table below summarizes the findings related to the plant extract containing this compound.

| Model System | Mechanism Investigated | Finding for Calea urticifolia Extract | Data Specific to this compound |

| In vitro | Alpha-glucosidase Inhibition | Weak (20% inhibition) nih.govijpras.com | Not Available |

| In vivo (Pyruvate Tolerance Test) | Hepatic Glucose Output | Significant reduction in glucose levels nih.govijpras.com | Not Available |

| In vitro | Glucose-6-phosphatase Complex Activity | Strong (90% inhibition) nih.govijpras.comnih.gov | Not Available |

Advanced Analytical and Computational Methodologies in Calealactone a Research

Advanced Spectroscopic Techniques for Structural Confirmation and Elucidationbenchchem.comresearchgate.net

The definitive identification and structural analysis of Calealactone A rely on a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic connectivity, functional groups, and three-dimensional arrangement. scribd.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Advancements (e.g., 2D NMR, VCD for stereochemistry)benchchem.comresearchgate.netscribd.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. analis.com.myresearchgate.net One-dimensional (1D) NMR provides initial information about the chemical environment of protons (¹H NMR) and carbons (¹³C NMR). However, for complex structures, two-dimensional (2D) NMR techniques are indispensable. preprints.orgwikipedia.org

2D NMR Techniques in this compound Analysis:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing adjacent protons in the molecular structure. analis.com.mymdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, assigning specific protons to their corresponding carbons. analis.com.mymdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying the placement of functional groups. analis.com.mymdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. mdpi.com

A significant advancement in stereochemical analysis is the use of Vibrational Circular Dichroism (VCD) spectroscopy in conjunction with NMR. researchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. bruker.comrsc.org By comparing the experimental VCD spectrum of this compound with spectra predicted by Density Functional Theory (DFT) calculations for possible stereoisomers, the absolute configuration can be unambiguously determined. mdpi.com This combined approach of NMR and VCD has been instrumental in confirming the absolute stereochemistry of this compound and related sesquiterpene lactones. mdpi.comresearchgate.net

Mass Spectrometry (MS) Applications in Complex Mixture Analysis (e.g., HR-ESI-MS)benchchem.comresearchgate.netscribd.comnih.gov

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing the molecular weight and elemental composition of a compound. uakron.edu For the analysis of this compound, particularly within complex plant extracts, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is frequently employed. desy.de

HR-ESI-MS offers several advantages:

High Accuracy: It can determine the molecular formula of a compound with a high degree of accuracy (typically within 5 ppm). epfl.ch

Soft Ionization: ESI is a "soft" ionization technique that minimizes fragmentation, resulting in a prominent molecular ion peak, which directly gives the molecular weight of this compound. nih.gov

Complex Mixture Analysis: It allows for the rapid analysis of components in a mixture without prior separation, making it an efficient screening tool. nih.govpurdue.edu

The precise mass measurements obtained from HR-ESI-MS are crucial for confirming the molecular formula of this compound (C₂₁H₂₆O₈) and distinguishing it from other co-occurring compounds with similar retention times in chromatographic analyses.

Chiroptical Spectroscopy for Absolute Stereochemistry Determination (e.g., VCD)researchgate.net

Chiroptical spectroscopy encompasses techniques that probe the interaction of polarized light with chiral molecules, providing essential information for determining their absolute stereochemistry. frontiersin.orgmdpi.com Besides VCD, other methods like Electronic Circular Dichroism (ECD) are also valuable. mdpi.com

Vibrational Circular Dichroism (VCD): As mentioned earlier, VCD has emerged as a powerful tool for assigning the absolute configuration of natural products like this compound directly in solution. researchgate.netresearchgate.net The comparison between experimental and calculated VCD spectra allows for the confident assignment of the stereocenters. mdpi.com For instance, differences in VCD peaks can reflect subtle structural variations, such as the presence of an epoxide versus a double bond in related compounds.

The application of these chiroptical methods, often supported by quantum chemical calculations, provides a reliable and non-destructive way to elucidate the three-dimensional structure of this compound, which is fundamental to understanding its biological activity. rsc.orgmdpi.com

Chromatographic and Separation Techniques for Isolation and Purificationbenchchem.comscribd.comnih.govpreprints.orgcnjournals.comrochester.eduymc.co.jp

The isolation of pure this compound from its natural source, typically a complex plant extract, requires a multi-step purification process involving various chromatographic techniques. hilarispublisher.comslideshare.netksu.edu.sa

High-Performance Liquid Chromatography (HPLC) Method Developmentbenchchem.comscribd.comnih.govpreprints.orgcnjournals.com

High-Performance Liquid Chromatography (HPLC) is a key technique for both the analysis and purification of this compound. labmanager.cominterchim.com The development of a robust HPLC method is crucial for achieving efficient separation from other structurally similar compounds present in the extract. oatext.comijpsr.comnih.gov

Key aspects of HPLC method development include:

Column Selection: Reversed-phase columns, such as C8 or C18, are commonly used for the separation of sesquiterpene lactones. oatext.comijpsr.com

Mobile Phase Optimization: A gradient elution using a mixture of solvents, often water and acetonitrile (B52724) or methanol, is typically employed to achieve optimal separation of the various components in the extract. jsmcentral.org

Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the elution of compounds, with the detection wavelength set to an absorbance maximum for this compound. oatext.com

Preparative HPLC is then used on a larger scale to isolate a sufficient quantity of the pure compound for further structural and biological studies. rotachrom.com The fractions collected from the preparative HPLC are often analyzed by analytical HPLC to confirm their purity. rotachrom.com

Countercurrent Chromatography and Preparative Techniques

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption and decomposition of the sample. wikipedia.orgaocs.orgelsevier.com This makes it a particularly gentle and effective method for the separation and purification of natural products like this compound. mdpi.com

In CCC, a two-phase solvent system is used, with one phase acting as the stationary phase and the other as the mobile phase. wikipedia.org The separation is based on the differential partitioning of the sample components between the two immiscible liquid phases. CCC offers high loading capacity and can be a valuable step in the purification scheme for obtaining this compound in larger quantities. aocs.orgmdpi.com

Column Chromatography: Often used as an initial fractionation step to separate the crude extract into less complex fractions based on polarity. hilarispublisher.com

Preparative Thin-Layer Chromatography (Prep-TLC): Useful for small-scale purification and for profiling the components of a mixture. rochester.edu

A combination of these chromatographic techniques is typically necessary to successfully isolate this compound with high purity from the complex matrix of the plant extract. hilarispublisher.com

Solid Phase Extraction (SPE) Methodologies

Solid Phase Extraction (SPE) is a crucial sample preparation technique that utilizes a solid adsorbent, typically within a cartridge, to isolate and purify specific compounds from a liquid mixture based on their physical and chemical properties. wikipedia.org This method is widely used to simplify complex sample matrices, concentrate analytes present at low concentrations, and remove interfering substances before analytical procedures. libretexts.orgthermofisher.com The fundamental principle of SPE is similar to that of chromatography, involving the partitioning of solutes between a solid stationary phase and a liquid mobile phase. wikipedia.orgthermofisher.com

The SPE process generally involves the following steps:

Conditioning: The sorbent is treated with a solvent to ensure proper interaction with the sample. chromatographyonline.com

Sample Loading: The sample is passed through the conditioned sorbent. libretexts.org

Washing: Interfering compounds are removed with a specific solvent. libretexts.org

Elution: The desired analyte, in this case, this compound, is recovered from the sorbent using an elution solvent. thermofisher.com

In the context of this compound research, SPE is employed to isolate the compound from crude plant extracts of species like Calea pinnatifida. academicjournals.org Various sorbent chemistries, including normal phase, reversed-phase, and ion-exchange, can be utilized depending on the polarity and charge of the target molecule. chromatographyonline.com For sesquiterpene lactones like this compound, which possess moderate polarity, reversed-phase SPE with sorbents such as C18 is often effective.

Table 1: Comparison of Extraction Techniques

| Feature | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |

|---|---|---|

| Principle | Partitioning between two immiscible liquids | Partitioning between a solid sorbent and a liquid |

| Selectivity | Limited | High, due to a wide range of available sorbents |

| Solvent Consumption | High | Low |

| Automation | Difficult | Easily automated |

| Analyte Recovery | Can be high, but prone to emulsion formation | High and reproducible |

This table contrasts the key features of Liquid-Liquid Extraction and Solid Phase Extraction, highlighting the advantages of SPE in terms of selectivity, solvent usage, and automation potential. researchgate.net

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling have become indispensable tools in the study of this compound, providing insights that are often difficult to obtain through experimental methods alone.

Quantum chemical calculations are employed to investigate the electronic structure and reactivity of molecules. wikipedia.org These methods, which are based on solving the Schrödinger equation, can predict various molecular properties, including geometry, energy levels, and spectral data. wikipedia.orgarxiv.org For this compound, quantum chemical calculations can help to understand the reactivity of its functional groups, such as the α,β-unsaturated lactone ring, which is believed to be crucial for its biological activity. These calculations can also be used to simulate and interpret spectroscopic data, aiding in the structural elucidation of the compound. researchgate.net

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations can provide a dynamic view of how a molecule like this compound interacts with its biological targets. wikipedia.orgmdpi.com This technique allows researchers to observe the conformational changes in both the ligand and the protein upon binding, providing a deeper understanding of the interaction mechanism. mdpi.com MD simulations can also be used to assess the stability of the ligand-protein complex and to calculate binding free energies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes for active molecules. mdpi.comcore.ac.uk In the case of this compound, molecular docking studies have been used to investigate its interactions with potential protein targets. mdpi.com These studies can help to identify key amino acid residues involved in the binding and to rationalize the observed biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational method that correlates the chemical structure of a series of compounds with their biological activity. dromicslabs.com QSAR models are mathematical equations that relate molecular descriptors (physicochemical properties) to the activity of the compounds. dromicslabs.comresearchgate.net These models can be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. nih.govunram.ac.id For this compound and related sesquiterpene lactones, QSAR studies have been employed to identify the structural features that are most important for their biological effects. bvsalud.org These studies have highlighted the significance of the α,β-unsaturated system in the lactone ring for the observed activity. bvsalud.org

Table 2: Computational Chemistry Techniques in this compound Research

| Technique | Application | Key Insights |

|---|---|---|

| Quantum Chemical Calculations | Electronic structure and reactivity analysis | Understanding of functional group reactivity and spectroscopic properties wikipedia.orgresearchgate.net |

| Molecular Dynamics Simulations | Dynamic simulation of ligand-target interactions | Visualization of conformational changes and assessment of complex stability wikipedia.orgmdpi.com |

| Molecular Docking | Prediction of binding modes | Identification of key interacting residues and rationalization of activity mdpi.comcore.ac.uk |

| QSAR | Correlation of structure with biological activity | Identification of key structural features for activity and prediction of new analogs dromicslabs.combvsalud.org |

This table summarizes the application and key insights gained from various computational chemistry techniques in the study of this compound.

Metabolomics and Flux Analysis in this compound Biosynthesis

Metabolomics involves the comprehensive study of the complete set of small molecules (metabolites) within a biological system. researchgate.net In the context of this compound, metabolomic approaches can be used to profile the chemical constituents of Calea species and to identify novel bioactive compounds. researchgate.netuoa.gr

Metabolic flux analysis is a technique used to quantify the rates of metabolic reactions in a biological system. mdpi.com By using isotopically labeled precursors, such as ¹³C-labeled glucose, researchers can trace the flow of atoms through the metabolic network and determine the flux through various biosynthetic pathways. frontiersin.orgresearchgate.net While specific flux analysis studies on the this compound biosynthetic pathway are not extensively reported, this methodology holds significant potential for understanding and engineering the production of this and other valuable natural products. biorxiv.org By identifying rate-limiting steps in the pathway, metabolic engineering strategies could be devised to enhance the yield of this compound in its native plant or in a heterologous host. mdpi.com

Future Directions and Translational Perspectives in Calealactone a Research Pre Clinical Focus

Exploration of Undiscovered Calealactone A Biosynthetic Pathways

The biosynthetic pathway of this compound, a sesquiterpene lactone, is a complex process that is not yet fully elucidated. Sesquiterpenoids are 15-carbon compounds biosynthetically derived from three 5-carbon isoprene (B109036) units. academicjournals.org The biosynthesis of sesquiterpene lactones in plants is often initiated in response to cellular stress, such as microbial attack or oxidative damage. rsc.org

It is understood that germacrene-type sesquiterpenoids, which possess a distinctive cyclodecadiene ring, are critical precursors in the biosynthesis of many other natural sesquiterpenes. mdpi.com The high reactivity of the cyclodecadiene moiety, due to its endocyclic double bonds, allows for cyclization under mild conditions, leading to a diverse array of molecular scaffolds. mdpi.com The specific outcome of these cyclization reactions is dependent on the spatial arrangement and stereochemistry of the diene. mdpi.com

While the precise enzymatic steps leading to this compound are unknown, studies on the synthesis of related furanoheliangolides from germacranolide precursors, such as nobilin, offer valuable insights. mdpi.comnih.gov For instance, the acid-induced rearrangement of an epoxyderivative of nobilin has been shown to yield a furanoheliangolide. nih.gov This suggests that the biosynthesis of this compound likely involves a series of enzymatic oxidation and cyclization reactions starting from a germacranolide precursor. Further research, potentially utilizing labeled precursors and advanced spectroscopic techniques, is necessary to fully map out the biosynthetic journey to this compound within Calea species.

Rational Design of Potent and Selective this compound Analogs

The principle of rational drug design involves the creation of new molecules with a specific biological target in mind, often aided by computational methods. core.ac.uknih.gov This approach has been successfully used to improve the potency and selectivity of various compounds. nih.gov For instance, analogs of cortistatin A have been synthesized to enhance their cytotoxic effects. mdpi.com

For this compound, rational design strategies can be employed to develop analogs with improved therapeutic profiles. A key structural feature of many bioactive sesquiterpene lactones is the α,β-unsaturated lactone ring, which is crucial for their biological activity, often through Michael addition reactions with cellular thiols. However, this reactivity can also lead to off-target effects and toxicity.

Structure-activity relationship (SAR) studies on related sesquiterpene lactones have shown that modifications to the core structure can significantly impact bioactivity. mdpi.com For example, the presence of an epoxide group can influence the activity against Trypanosoma brucei. mdpi.com By using computational docking and molecular modeling, researchers can predict how modifications to the this compound scaffold would affect its binding to specific protein targets. core.ac.uk This would enable the design of analogs with enhanced potency against desired targets, such as cancer cells, while minimizing interactions with off-target proteins, thereby potentially reducing side effects.

Development of Novel Synthetic Methodologies for Complex this compound Derivatives

The complex, stereochemically rich structure of this compound presents a significant challenge for chemical synthesis. However, the development of novel synthetic methodologies is crucial for producing sufficient quantities for pre-clinical testing and for creating a diverse library of derivatives for SAR studies.

Recent advances in the total synthesis of furanoheliangolides, a class of compounds structurally related to this compound, have provided a roadmap for tackling these complex molecules. unige.chfigshare.comexlibrisgroup.com These synthetic routes often involve multiple intricate steps. Key strategies that have been successfully employed include:

Barbier-type macrocyclization: This method has been used for the efficient closure of the 10-membered germacrene ring. unige.ch

Gold-catalyzed transannulation: This reaction has proven effective for the further elaboration of germacrene lactones into furanoheliangolides. exlibrisgroup.com

Divergent synthesis: This approach allows for the creation of a wide range of carbocycles from a common intermediate, providing access to a rich collection of structurally diverse analogs. chemrxiv.org

These advanced synthetic strategies not only make the synthesis of this compound and its derivatives more feasible but also open up avenues for creating novel, unnatural analogs with potentially unique biological activities. researchgate.net

Application of this compound Scaffolds in Chemical Biology Probes and Tools

Chemical probes are small molecules used to study and manipulate biological systems by interacting with a specific biological target, typically a protein. thesgc.orgwikipedia.org The development of high-quality chemical probes is essential for elucidating the function of proteins and for validating new drug targets. nih.govchemicalprobes.org

The this compound scaffold, particularly its reactive α-methylene-lactone moiety, makes it an excellent candidate for the development of chemical biology probes. nih.gov This reactive group can form covalent bonds with nucleophilic residues on proteins, allowing for the labeling and identification of protein targets. nih.gov

A compelling example of this approach is the use of an alkyne-tagged probe of goyazensolide, a furanoheliangolide similar to this compound. unige.chfigshare.comexlibrisgroup.com This probe was instrumental in identifying the oncoprotein importin-5 (IPO5) as a direct covalent target. unige.chfigshare.comexlibrisgroup.com Similarly, a this compound-based probe could be synthesized with a reporter tag, such as biotin (B1667282) or a fluorophore. Such a probe would be invaluable for:

Target identification: Identifying the specific cellular proteins that this compound interacts with.

Mechanism of action studies: Elucidating the downstream effects of this compound binding to its target.

Proteomics: Profiling the cellular targets of this compound on a proteome-wide scale. nih.gov

The creation of such chemical tools would significantly advance our understanding of the biological activities of this compound and facilitate its development as a therapeutic agent.

Emerging Mechanistic Insights into Biological Activities

This compound and its congeners from the Calea genus have demonstrated a range of promising biological activities, including cytotoxic, antileishmanial, and gastroprotective effects. academicjournals.orgmdpi.comthieme-connect.comimrpress.compitt.edumdpi.comnih.gov Understanding the molecular mechanisms underlying these activities is a key area of ongoing research.

The cytotoxic activity of many sesquiterpene lactones is attributed to their α,β-unsaturated lactone ring, which can react with nucleophilic residues, particularly cysteine, in proteins. This can disrupt cellular redox balance and induce apoptosis. The anticancer activity of some sesquiterpene lactones has been linked to the modulation of key signaling pathways, including:

NF-κB pathway: This pathway is a major mediator of inflammatory responses and is often dysregulated in cancer. nih.gov

PI3K/Akt/mTOR pathway: This pathway is critical for cell survival, growth, and metabolism, and its aberrant activation is common in many tumors. nih.gov

STAT3 pathway: This pathway plays a role in promoting cancer cell survival and drug resistance. nih.gov

In the context of gastroprotection, studies on Calealactone B have revealed that its protective effects against ethanol-induced gastric lesions are not mediated by prostaglandins, nitric oxide, or sulfhydryl groups. nih.gov Instead, it is hypothesized that the activation of the Nrf2 system, a key regulator of cellular antioxidant responses, may be involved. mdpi.com

The antileishmanial activity of Calealactone C and Calein D has been shown to be more potent than the standard drug pentamidine (B1679287) against Leishmania donovani. mdpi.com The exact mechanism is still under investigation but likely involves the disruption of essential parasite cellular processes.

| Compound | Biological Activity | Emerging Mechanistic Insights | Reference |

|---|---|---|---|

| This compound | Cytotoxic, Antileishmanial | Likely involves reaction of the α,β-unsaturated lactone with cellular nucleophiles. | academicjournals.org |

| Calealactone B | Gastroprotective, Cytotoxic | Gastroprotection may involve activation of the Nrf2 system; not dependent on prostaglandins, NO, or sulfhydryls. | mdpi.comnih.gov |

| Calealactone C | Antileishmanial, Cytotoxic | Potent against L. donovani. Cytotoxicity linked to the α-methylene-γ-lactone moiety. | mdpi.compitt.edu |

| Calein D | Antileishmanial, Gastroprotective | Potent against L. donovani. Gastroprotective mechanism is independent of prostaglandins, NO, and sulfhydryls. | mdpi.commdpi.com |

| 2,3-epoxyjuanislamin | Gastroprotective | Mechanism may involve activation of the Nrf2 system. | imrpress.commdpi.com |

Advanced Delivery Systems and Formulation Strategies for Pre-clinical In Vivo Models

A significant hurdle in the pre-clinical development of many natural products, including sesquiterpene lactones, is their poor physicochemical properties, such as low aqueous solubility and limited bioavailability. mdpi.com These challenges can hinder the translation of promising in vitro activity to in vivo efficacy. Therefore, the development of advanced drug delivery systems and formulation strategies is critical for the pre-clinical evaluation of this compound. nih.govresearchgate.netwuxiapptec.com

Several innovative approaches are being explored for sesquiterpene lactones:

Liposomal Formulations: Liposomes are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic drugs like sesquiterpene lactones. d-nb.info This can enhance their solubility, stability, and bioavailability, while potentially reducing toxicity. d-nb.info Successful liposomal formulations have been developed for other sesquiterpene lactones, including parthenolide (B1678480) and artemisinin, for cancer and leishmaniasis treatment, respectively. d-nb.info A traceable liposomal delivery system has also been designed for trilobolide. beilstein-journals.org

Polymeric Nanoparticles: Biodegradable and biocompatible polymers can be used to create nanoparticles that encapsulate the drug. researchgate.net This approach can offer controlled and prolonged release of the active compound. researchgate.net

Solid Dispersions: This technique involves dispersing the drug in a solid matrix at the molecular level, which can significantly improve its dissolution rate and bioavailability. researchgate.net

Q & A

Q. How is Calealactone A structurally characterized, and what analytical methods are essential for confirming its identity?

this compound is characterized using spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry (HR-ESI-MS) to determine its molecular structure. X-ray crystallography is critical for confirming stereochemistry, especially for novel sesquiterpene lactones. For example, this compound (C₁₈H₁₅O₈OH) has a molecular weight of 434.49 and distinct melting points (98–100°C), which serve as key identifiers . Purity validation via HPLC and comparison with published spectral data is mandatory to avoid misidentification .

Q. What experimental protocols are used to assess the cytotoxicity of this compound in vitro?

Cytotoxicity is typically evaluated using cell viability assays (e.g., MTT or SRB) across multiple cell lines. For instance, this compound exhibits an IC₅₀ of 3.5 μM in cytotoxicity studies, compared to controls like parthenolide (1.9 μM) . Researchers must standardize protocols by including dose-response curves, triplicate measurements, and negative controls (e.g., untreated cells) to ensure reproducibility. Cell lines such as KTC-2 (thyroid carcinoma) and TPC-1 (papillary thyroid) are recommended for comparative analysis .

Q. How should researchers design experiments to reproduce the isolation of this compound from Calea urticifolia?

Isolation involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography and preparative HPLC. Key parameters include plant material authentication, solvent polarity gradients, and purity checks via TLC. Yield optimization requires seasonal and geographical considerations for plant sourcing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across studies?

Discrepancies in IC₅₀ values (e.g., 3.5 μM vs. higher values in other studies) may arise from differences in cell line sensitivity, assay protocols, or compound purity. To address this, researchers should:

Q. What methodologies are recommended for elucidating the mechanism of action of this compound?

Mechanistic studies require a combination of:

- Transcriptomic profiling : RNA-seq to identify differentially expressed genes.

- Protein interaction assays : Pull-down experiments or SPR to detect binding targets.

- Pathway inhibition : Pharmacological inhibitors (e.g., ROS scavengers) to test hypotheses about apoptosis or oxidative stress pathways. For example, structural analogs like Calealactone C (IC₅₀ = 1.0 μM) suggest hydroxyl group positioning influences bioactivity, warranting molecular docking studies to explore target binding .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

SAR analysis involves synthesizing derivatives (e.g., acetylation or oxidation products) and testing their cytotoxicity. Key structural features include:

Q. What statistical approaches are essential for validating the antitumor efficacy of this compound in preclinical models?

Use non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals. For in vivo studies, apply ANOVA with post-hoc tests (Tukey’s) to compare tumor volume reduction across treatment groups. Ensure power analysis is conducted to determine sample size adequacy .

Methodological and Reporting Standards

Q. What are the best practices for reporting the synthesis and characterization of this compound derivatives?

Follow the Beilstein Journal of Organic Chemistry guidelines:

Q. How should researchers address variability in biological source material when isolating this compound?

Document the plant’s geographical origin, harvest time, and voucher specimen details. Use metabolomic profiling (LC-MS) to account for chemotypic variations in Calea urticifolia. Normalize extraction yields to dry weight and report seasonal variability .

Q. What are the critical parameters for stability studies of this compound in different formulations?

Assess degradation under varying pH, temperature, and light exposure using accelerated stability testing (ICH guidelines). Monitor compound integrity via HPLC and LC-MS, particularly for lactone ring hydrolysis, which reduces bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.